molecular formula C4H7ClN4O B2613490 5-Amino-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1263987-04-7

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2613490
M. Wt: 162.58
InChI Key: MVCFAYQBYQAIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound that belongs to the class of aminopyrazoles . Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .


Synthesis Analysis

The synthesis of aminopyrazole-based compounds often involves reactions with various metal catalysts in acetic acid and acetonitrile solvents . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is represented by the SMILES string O=C(N)C1=NNC(N)=C1.[H]Cl . The InChI key for this compound is MVCFAYQBYQAIHZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . The reactivity order of the nucleophilic sites in aminopyrazoles is 5-NH2 > 1-NH > 4-CH .


Physical And Chemical Properties Analysis

The empirical formula of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is C4H7ClN4O and its molecular weight is 162.58 . It is a solid compound .

Scientific Research Applications

Antitumor Activities

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is used in the synthesis of compounds with potential antitumor activities. Pyrazolopyrimidine derivatives and Schiff bases derived from this compound show promising in vitro antitumor activities against different human cancer cell lines. Studies have also explored the structure-activity relationship of these compounds (Hafez et al., 2013).

Cytotoxicity

Research on 5-Amino-1H-pyrazole-3-carboxamide hydrochloride includes the creation of new derivatives with cytotoxic properties. These derivatives have been screened for in vitro cytotoxic activity against various cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The compound is also involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These syntheses offer insight into novel chemical processes and the creation of new compounds with potential pharmacological interest (Miyashita et al., 1990).

Versatile Intermediate for Synthesis

5-Amino-1H-pyrazole-3-carboxamide hydrochloride serves as a versatile intermediate in the preparation of various compounds. It is used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, providing a novel and efficient route for creating these compounds (Bobko et al., 2012).

Antimicrobial Activity

This compound is instrumental in the synthesis of pyrazolyl-1-carboxamide derivatives. These derivatives have been tested and shown to possess significant antimicrobial activities, broadening the scope of its potential applications in medicine (Sharshira & Hamada, 2011).

Safety And Hazards

While specific safety and hazards information for 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is not available, it is generally recommended to avoid contact with skin and eyes, and not to breathe dust . It should be kept in a dry, cool, and well-ventilated place .

Future Directions

Aminopyrazoles, including 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, have large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCFAYQBYQAIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.